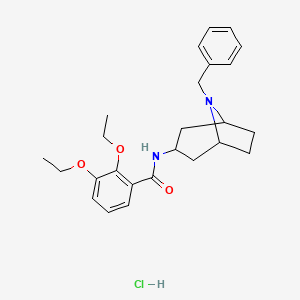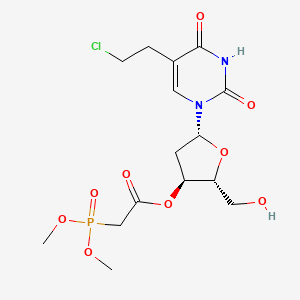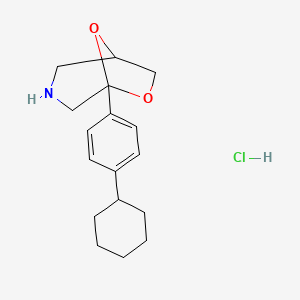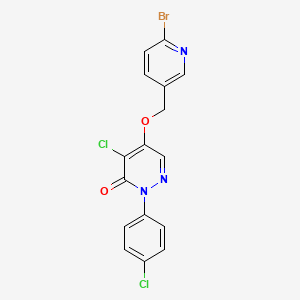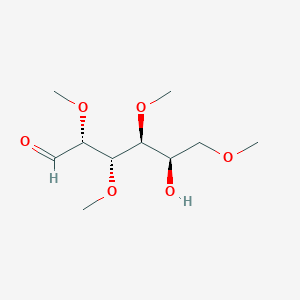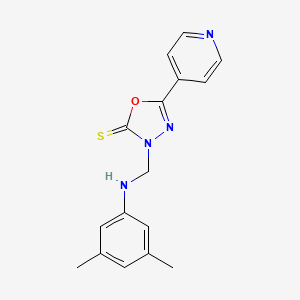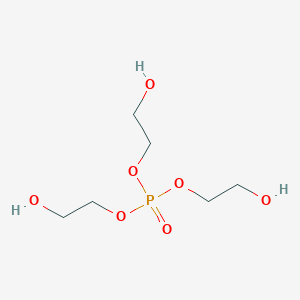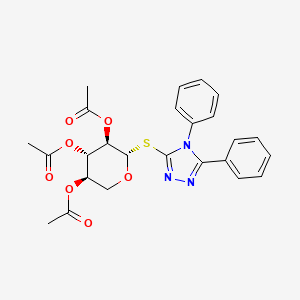
beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate: is a complex organic compound that combines the structural features of beta-D-xylopyranoside and 1,2,4-triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside derivatives typically involves the glycosylation of D-xylose with appropriate aglyconesThe reaction conditions often include the use of catalysts and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1-thio group.
Reduction: Reduction reactions can target the triazole ring or the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deacetylated or reduced triazole derivatives .
科学的研究の応用
Chemistry: In chemistry, beta-D-xylopyranoside derivatives are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the synthesis of glycosides and other carbohydrate-based compounds .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors, particularly against glycosidases. They are also used in the study of carbohydrate metabolism and cell signaling pathways .
Medicine: Medicinally, beta-D-xylopyranoside derivatives have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents. Their ability to interact with specific biological targets makes them valuable in drug development .
Industry: In industry, these compounds are used in the production of surfactants, emulsifiers, and other specialty chemicals. Their unique structural features allow for the development of materials with specific properties .
作用機序
The mechanism of action of beta-D-xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The beta-D-xylopyranoside moiety can mimic natural substrates of glycosidases, leading to competitive inhibition. The acetyl groups may enhance the compound’s lipophilicity, improving its cellular uptake .
類似化合物との比較
Beta-D-xylopyranoside derivatives: These include other glycosides with different aglycones or protecting groups.
1,2,4-Triazole derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones.
Uniqueness: The uniqueness of beta-D-xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate lies in its combination of a carbohydrate moiety with a triazole ring and a thio group. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .
特性
CAS番号 |
116509-52-5 |
|---|---|
分子式 |
C25H25N3O7S |
分子量 |
511.5 g/mol |
IUPAC名 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C25H25N3O7S/c1-15(29)33-20-14-32-24(22(35-17(3)31)21(20)34-16(2)30)36-25-27-26-23(18-10-6-4-7-11-18)28(25)19-12-8-5-9-13-19/h4-13,20-22,24H,14H2,1-3H3/t20-,21+,22-,24+/m1/s1 |
InChIキー |
UORJYOCQTLRACR-GBAAUQCPSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


